3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
The compound “3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . It’s likely that the compound has a piperidine ring (a six-membered ring with one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene group), and a chloro group attached to the benzyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar hydrochloride group could influence its solubility in water .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related piperidine derivatives have been documented, focusing on their physicochemical properties and methods of preparation. For instance, paroxetine hydrochloride, a selective serotonin reuptake inhibitor, showcases the importance of piperidine derivatives in pharmacology, providing insight into their chemical properties and analytical methods (Germann et al., 2013).
Biological Activities
- Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative disorders. A study found that certain derivatives, notably 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibition of acetylcholinesterase, suggesting their use as antidementia agents (Sugimoto et al., 1990).
Antimicrobial and Antifungal Activities
- Research on piperidine derivatives has extended to antimicrobial and antifungal applications. For example, the synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate activities against various bacterial and fungal strains, showcasing the versatility of these compounds in addressing infectious diseases (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Agents
- Some piperidine derivatives have been identified as novel classes of cytotoxic and anticancer agents. The synthesis of compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols revealed significant activity against various cancer cell lines, highlighting their potential in cancer research (Dimmock et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMCTJGTYSYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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